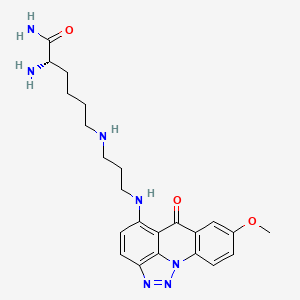
Antibacterial agent 187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 187 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 187 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the antibacterial activity of the compound. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and efficacy of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient and consistent production of the compound. The process involves rigorous quality control measures to ensure that the final product meets the required purity and potency standards.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 187 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can modify the antibacterial properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to optimize the yield and purity of the products.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or modified antibacterial activity
Scientific Research Applications
Antibacterial agent 187 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial species and to understand the development of resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multi-drug-resistant pathogens.
Industry: The compound is used in the development of antibacterial coatings and materials, which can be applied in medical devices, food packaging, and other products to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of antibacterial agent 187 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets and pathways involved in these processes are the subject of ongoing research to fully elucidate the compound’s mode of action.
Comparison with Similar Compounds
Antibacterial agent 187 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Beta-lactam antibiotics: These are among the oldest and most widely used antibacterial agents, but they are often rendered ineffective by resistant bacteria.
Quinolones: These compounds target bacterial DNA gyrase and topoisomerase IV, but resistance to these agents is also on the rise.
Macrolides: These antibiotics inhibit bacterial protein synthesis, but their use is limited by the development of resistance.
Uniqueness of this compound: What sets this compound apart is its novel mechanism of action and its efficacy against a broad spectrum of drug-resistant bacteria. Unlike traditional antibiotics, it has a lower propensity for inducing resistance, making it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C23H29N7O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-[(5-methoxy-8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propylamino]hexanamide |
InChI |
InChI=1S/C23H29N7O3/c1-33-14-6-9-19-15(13-14)22(31)20-17(7-8-18-21(20)30(19)29-28-18)27-12-4-11-26-10-3-2-5-16(24)23(25)32/h6-9,13,16,26-27H,2-5,10-12,24H2,1H3,(H2,25,32)/t16-/m0/s1 |
InChI Key |
SYDUSJZIKFHAQO-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCC[C@@H](C(=O)N)N)N=N3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCCC(C(=O)N)N)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


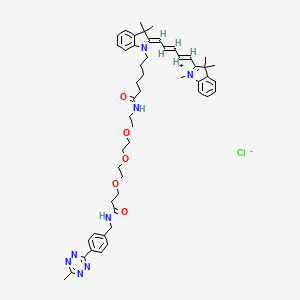
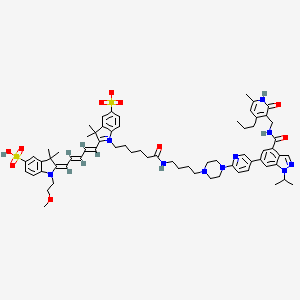
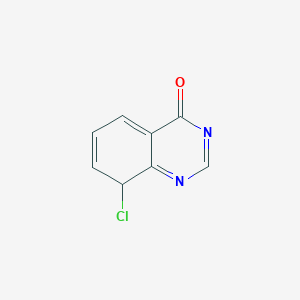

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
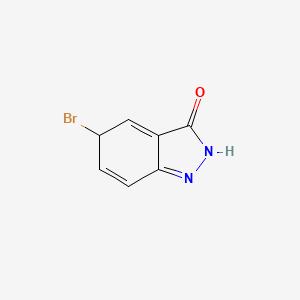

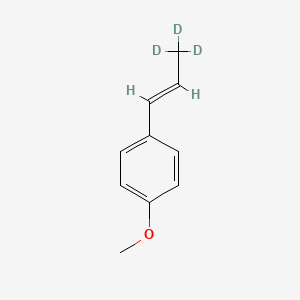
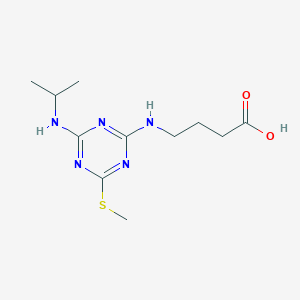
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
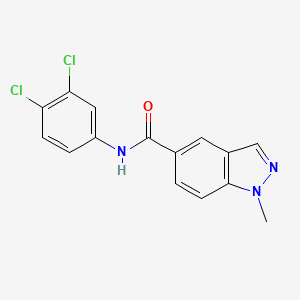
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)
